molecular formula C10H7Cl2NO3 B5808365 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B5808365
M. Wt: 260.07 g/mol
InChI Key: GFZJFKAXEVCLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCIDO, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCIDO belongs to the class of spirooxindole compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects:
4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine and chemokine production, and the inhibition of the hepatitis C virus. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a favorable toxicity profile, with low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to have a favorable toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of more efficient and scalable synthesis methods, which would enable larger quantities of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one to be produced for use in preclinical and clinical studies. Another area of interest is the investigation of the mechanism of action of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, which could provide insights into its antitumor and anti-inflammatory activities. Finally, the development of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one analogs with improved potency and selectivity could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that begins with the preparation of 4-chloroindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate to form 4-chloro-3-(1-oxoethyl)indole. This intermediate is then reacted with 2,3-dihydroxy-1,4-dioxane to form the spiro[1,3-dioxolane-2,3'-indole] skeleton, which is subsequently chlorinated to yield 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Scientific Research Applications

4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. Studies have shown that 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

4',7'-dichlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-5-1-2-6(12)8-7(5)10(9(14)13-8)15-3-4-16-10/h1-2H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJFKAXEVCLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3NC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.